3-Methyl-1-[(morpholin-2-yl)methyl]urea is a chemical compound characterized by its structural components, including a morpholine ring and a urea moiety. Its molecular formula is CHNO, and it has the unique identifier CAS number 1558289-37-4. This compound serves as a versatile building block in organic synthesis and has applications in various scientific fields, particularly in medicinal chemistry and enzyme inhibition studies.
The compound can be synthesized through the reaction of morpholine with methyl isocyanate, typically under controlled conditions to ensure high yield and purity. It is commercially available from chemical suppliers, which facilitate its use in research and industrial applications.
3-Methyl-1-[(morpholin-2-yl)methyl]urea belongs to the class of urea derivatives. Urea compounds are known for their diverse biological activities and are often explored for their potential therapeutic effects, including enzyme inhibition and interaction with biological targets.
The synthesis of 3-Methyl-1-[(morpholin-2-yl)methyl]urea generally involves the following steps:
The reaction typically requires careful monitoring of temperature and pressure, along with the potential use of catalysts to facilitate the process. The optimization of these parameters is crucial for maximizing the purity and yield of the final product.
The molecular structure of 3-Methyl-1-[(morpholin-2-yl)methyl]urea features:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 3-Methyl-1-(morpholin-2-yl)methylurea |
InChI | InChI=1S/C7H15N3O2/c1-8-7(11)10-4-6-5-12-3-2-9-6/h6,9H,2-5H2,1H3,(H2,8,10,11) |
InChI Key | VVZFLEPOBDWSFF-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)NCC1COCCN1 |
These structural details provide insights into its reactivity and potential interactions with biological systems.
3-Methyl-1-[(morpholin-2-yl)methyl]urea can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For example:
These reactions can lead to significant modifications in the compound's structure, impacting its biological activity.
The mechanism of action for 3-Methyl-1-[(morpholin-2-yl)methyl]urea primarily involves its interaction with specific enzymes or proteins within biological systems:
The physical properties of 3-Methyl-1-[(morpholin-2-yl)methyl]urea include:
Chemical properties relevant to this compound are as follows:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like dimethyl sulfoxide |
These properties influence its handling and application in laboratory settings .
3-Methyl-1-[(morpholin-2-yl)methyl]urea has several scientific applications:
Mechanochemical synthesis has emerged as a sustainable paradigm for constructing urea bonds, including those in 3-methyl-1-[(morpholin-2-yl)methyl]urea. This solvent-free methodology employs mechanical force—typically via ball milling—to initiate reactions between solid-state precursors. For target urea synthesis, stoichiometric quantities of N-methylisocyanate and 2-aminomethyl morpholine hydrochloride are subjected to high-energy collision in milling chambers. The mechanical energy input facilitates molecular diffusion and bond formation without solvent mediation, aligning with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing energy consumption [4].
Key process parameters include milling frequency (15-30 Hz), reaction duration (45-120 minutes), and ball-to-powder mass ratio (10:1 to 20:1). Under optimized conditions, mechanochemistry achieves 85-92% conversion efficiency with near-quantitative selectivity for the target urea, minimizing dimerization or oligomerization side-products common in solution-phase syntheses. Reaction progression is monitored in situ via Raman spectroscopy, revealing complete consumption of the isocyanate peak at 2270 cm⁻¹ within 60 minutes at 25 Hz [4] [8]. Post-synthesis, the product requires minimal purification—simple washing with cold diethyl ether suffices to remove unreacted starting materials, yielding >99% pure crystalline urea as confirmed by HPLC.
Table 1: Optimization Parameters for Mechanochemical Urea Synthesis
Parameter | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Milling Frequency | 10-35 Hz | 25 Hz | Yield peaks at 92% |
Reaction Time | 30-180 min | 90 min | Plateau after 90 min |
Ball-to-Powder Ratio | 5:1 to 25:1 | 15:1 | Maximizes kinetics |
Milling Media | Stainless steel, Zirconia | Zirconia | Reduces contamination |
Solvent-free thermal coupling represents a scalable alternative for synthesizing 3-methyl-1-[(morpholin-2-yl)methyl]urea, exploiting the inherent nucleophilicity of the morpholine's secondary amine. The reaction proceeds via direct addition of 2-(aminomethyl)morpholine to N-methylisocyanate under controlled heating (60-80°C), forming the urea linkage without catalysts [7]. Rigorous exclusion of moisture is critical, as water hydrolyzes isocyanates to amines, triggering competitive urea formation pathways that reduce yield.
Reaction kinetics exhibit a temperature-dependent profile: At 60°C, conversion reaches 75% after 4 hours, while 80°C achieves >95% conversion in 90 minutes. Stoichiometric imbalances favor slight isocyanate excess (1.05:1) to ensure complete amine consumption and prevent residual amine-catalyzed side reactions. In situ FTIR spectroscopy validates reaction completion through the disappearance of the isocyanate absorption band. Post-reaction, the molten mixture solidifies upon cooling, and recrystallization from ethanol/water mixtures affords analytically pure product without column chromatography [2] [7]. This method’s simplicity and low equipment requirements make it ideal for pilot-scale production.
Table 2: Solvent-Free Reaction Parameters and Outcomes
Reaction Variable | Conditions | Conversion (%) | Purity (%) |
---|---|---|---|
Temperature | 60°C | 75% (4 h) | 98% |
70°C | 88% (2 h) | 97% | |
80°C | 96% (1.5 h) | 99% | |
Molar Ratio (Isocyanate:Amine) | 1:1 | 85% | 95% |
1.05:1 | 96% | 98% | |
1.2:1 | 96% | 92%* |
*Note: Excess isocyanate requires quenching, reducing effective yield
Catalysis significantly enhances the efficiency of 3-methyl-1-[(morpholin-2-yl)methyl]urea synthesis, particularly for low-temperature applications. Two catalytic frameworks dominate:
Notably, ascorbic acid (5 mol%) serves as a green alternative, leveraging in situ reduction of trace metal impurities to maintain catalyst activity while enabling aerobic conditions. Kinetic studies reveal DMAP reduces activation energy from 68 kJ/mol (uncatalyzed) to 42 kJ/mol [2] [9]. Catalyst recycling remains challenging due to amine coordination, though immobilized variants (e.g., DMAP-functionalized silica) retain >90% activity over five cycles in flow reactors.
Table 3: Catalytic Performance in Urea Coupling Reactions
Catalyst | Loading (mol%) | Temp (°C) | Time (min) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
None | - | 80 | 90 | 96 | 85 |
Zn(OAc)₂ | 2 | 40 | 30 | 94 | 92 |
DMAP | 2 | 25 | 45 | 98 | >99 |
Ascorbic acid | 5 | 50 | 60 | 90 | 95 |
CuI (with ascorbate) | 1 | 60 | 40 | 93 | 90 |
Continuous flow technology addresses batch synthesis limitations for 3-methyl-1-[(morpholin-2-yl)methyl]urea, enabling kilogram-scale production with enhanced safety and consistency. Two reactor configurations demonstrate efficacy:
Critical advantages include precise temperature control (suppressing exothermic side reactions) and automated stoichiometry management via syringe pumps. Process Analytical Technology (PAT) tools like inline FTIR provide real-time feedback, allowing immediate adjustment of flow rates or temperatures to maintain quality. Scaling from lab (10 mL/min) to pilot plant (5 L/min) has been demonstrated, with productivity reaching 15 kg/day in optimized systems [1] [5].
Table 4: Continuous Flow Process Parameters and Scale-Up Metrics
Reactor Type | Residence Time | Temperature | Throughput | Conversion (%) | Purity |
---|---|---|---|---|---|
Micro-tubular (Lab) | 2 min | 80°C | 50 g/h | 98% | 99.5% |
Micro-tubular (Pilot) | 2 min | 80°C | 300 g/h | 97% | 99.2% |
Packed-Bed (Lab) | 5 min | 50°C | 30 g/h | 99% | 99.7% |
Packed-Bed (Pilot) | 6 min | 50°C | 1.8 kg/h | 98% | 99.0% |
Comprehensive Compound Index
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